Cas no 70254-44-3 (1,2-dihydro-2-oxo-4-hydroxyquinoline)
1,2-dihydro-2-oxo-4-hydroxyquinoline Chemical and Physical Properties
Names and Identifiers
-
- 1,2-dihydro-2-oxo-4-hydroxyquinoline
- 2,4-Dihydroxyquinoline
- 4-hydroxy-1,2-dihydro-2-quinolinone
- 4-hydroxy-1-methylquinolin-2(1H)-one
- 4-hydroxy-1H-quinolin-2-one
- 4-hydroxy-2(1H)-quinolinone
- 4-hydroxycarbostyril
- 4-hydroxyquinolin-2(1H)-one
- 2-HYDROXY-4(1H)-QUINOLINONE
- quinoline-2,4-diol
- 2-Hydroxyquinolin-4(1H)-one
- 70254-43-2
- 70254-44-3
- Z56781882
- Hydroxycarbostyril
- ALBB-006386
- HMS2653O04
- AC-22550
- 2.4-Quinolinediol
- NCGC00245100-01
- SCHEMBL64767
- 4-Hydroxyquinolin-2(1H)-one, AldrichCPR
- CS-W020079
- 2-hydroxy-1H-quinolin-4-one
- quinoline-2,4-diol;2,4-quinolinediol
- NSC-13962
- SB67447
- 4-Hydroxy-2-quinolone
- 2-hydroxy-4(1H)-quinolone
- 4-Hydroxy-2-quinolinone
- DB-005864
- DB-347109
- W-104050
- MFCD18836846
- AKOS000115761
- J-650187
- Maybridge1_006493
- 4-hydroxy-2(l H)-quinolinone
- SMR000277763
- 2,4-Quinolinediol
- DHQ quinolinol
- 4-hydroxy-quinolin-2(1H)-one
- 2,4-Quinolinediol-
- NSC89729
- 4-hydroxy-2(1H)-quinolone
- TS-02141
- NSC13962
- 4(1H)-Quinolinone, 2-hydroxy-
- 2,4-Quinolinediol (mainly keto form)
- 2(1H)-Quinolinone, 4-hydroxy-
- 4-HYDROXYQUINOLINE-2(1H)-ONE
- D1753
- CHEBI:75926
- MFCD00277932
- NS00014678
- quinoline, 2,4-dihydroxy-
- CHEMBL223449
- NSC-12465
- 4-Hydroxy-2(1H)-quinolinone #
- NSC12465
- STK501258
- Q27145638
- 4-Hydroxycarbostyril; 4-Hydroxyquinolin-2(1H)-one; 4-Hydroxyquinoline-2(1H)-one; NSC 13962
- AKOS000265236
- AB00979379-01
- 2,4-Dihydroxyquinoline;4-Hydroxyquinolin-2(1H)-one;Quinoline-2,4-diol
- HMS559P03
- DTXSID8058950
- SB67441
- UNII-N58HX8G9CN
- N58HX8G9CN
- 2.4-dihydroxy quinoline
- 2,4-Quinolinediol, 97%
- 4-hydroxy-1,2-dihydroquinolin-2-one
- STK052597
- HY-Y1685
- F0722-1485
- HMS1693D10
- NSC 12465
- O10804
- 4-hydroxy quinolinone
- Oprea1_706175
- MFCD00006744
- PS-4409
- 86-95-3
- CS-0166937
- 2,4-Dihydroxy quinoline
- AC-907/25014240
- Oprea1_337514
- EINECS 201-711-0
- CARBOSTYRIL, 4-HYDROXY-
- MLS000716246
- 2, 4-Dihydroxyquinoline, monosodium salt
- BCP32971
- SY037068
- 2, 4-Dihydroxyquinoline-
- Dihydroxyquinoine
- 4-hydroxyquinolin-2-one
- EN300-03079
- AG-690/11354039
- FD40531
- DTXCID4048517
-
- MDL: MFCD00006744
- Inchi: 1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12)
- InChI Key: HDHQZCHIXUUSMK-UHFFFAOYSA-N
- SMILES: OC1=CC(NC2C=CC=CC=21)=O
Computed Properties
- Exact Mass: 161.04800
- Monoisotopic Mass: 161.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- PSA: 53.09000
- LogP: 1.23370
1,2-dihydro-2-oxo-4-hydroxyquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189006832-100g |
2-Hydroxyquinolin-4(1H)-one |
70254-44-3 | 95% | 100g |
$400.00 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q38680-25g |
2-Hydroxyquinolin-4(1H)-one |
70254-44-3 | 25g |
¥912.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q38680-5g |
2-Hydroxyquinolin-4(1H)-one |
70254-44-3 | 5g |
¥312.0 | 2021-09-08 | ||
| A2B Chem LLC | AH22198-100g |
2-Hydroxyquinolin-4(1H)-one |
70254-44-3 | 98% | 100g |
$75.00 | 2024-04-19 | |
| A2B Chem LLC | AH22198-500g |
2-Hydroxyquinolin-4(1H)-one |
70254-44-3 | 98% | 500g |
$271.00 | 2024-04-19 | |
| Chemenu | CM223346-100g |
2-Hydroxyquinolin-4(1H)-one |
70254-44-3 | 95%+ | 100g |
$128 | 2024-07-24 | |
| Ambeed | A882151-5g |
2-Hydroxyquinolin-4(1H)-one |
70254-44-3 | 98% | 5g |
$9.0 | 2025-02-27 | |
| Ambeed | A882151-10g |
2-Hydroxyquinolin-4(1H)-one |
70254-44-3 | 98% | 10g |
$14.0 | 2025-02-27 | |
| Ambeed | A882151-25g |
2-Hydroxyquinolin-4(1H)-one |
70254-44-3 | 98% | 25g |
$23.0 | 2025-02-27 | |
| Ambeed | A882151-100g |
2-Hydroxyquinolin-4(1H)-one |
70254-44-3 | 98% | 100g |
$69.0 | 2025-02-27 |
1,2-dihydro-2-oxo-4-hydroxyquinoline Related Literature
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1,2-dihydro-2-oxo-4-hydroxyquinoline
1,2-Dihydro-2-Oxo-4-Hydroxyquinoline: A Comprehensive Overview
The compound with CAS No. 70254-44-3, commonly referred to as 1,2-dihydro-2-oxo-4-hydroxyquinoline, is a significant molecule in the field of organic chemistry. This compound belongs to the quinoline family, which is a heterocyclic aromatic system with a nitrogen atom at position 1. The structure of 1,2-dihydro-2-oxo-4-hydroxyquinoline features a hydroxyl group (-OH) at position 4 and a ketone group (C=O) at position 2, making it a derivative of quinoline with unique chemical properties.
Recent studies have highlighted the potential of 1,2-dihydro-2-oxo-4-hydroxyquinoline in various applications, particularly in the pharmaceutical and materials science industries. Its structural uniqueness allows for versatile reactivity, making it an ideal candidate for further functionalization. Researchers have explored its role as a precursor in the synthesis of more complex molecules, including those with potential pharmacological activity.
The synthesis of 1,2-dihydro-2-oxo-4-hydroxyquinoline typically involves multi-step processes that include condensation reactions and oxidation steps. One common approach is the Skraup oxidation, which converts quinoline derivatives into their corresponding oxo forms. This method has been optimized in recent years to improve yield and purity, ensuring that the compound can be produced efficiently for both research and industrial purposes.
In terms of applications, 1,2-dihydro-2-oxo-4-hydroxyquinoline has shown promise in the development of novel materials. Its ability to form stable coordination complexes with metal ions has led to its use in the creation of metalloorganic frameworks (MOFs) and other advanced materials. These materials have potential applications in catalysis, gas storage, and sensing technologies.
Moreover, recent research has focused on the biological activity of 1,2-dihydro-2-oxo-4-hydroxyquinoline. Studies have indicated that this compound exhibits moderate antimicrobial and antioxidant properties, making it a candidate for further exploration in drug discovery programs. Its ability to interact with cellular components suggests that it could be developed into a therapeutic agent targeting specific diseases.
The environmental impact of 1,2-dihydro-2-oxo-4-hydroxyquinoline is another area of interest. Researchers have investigated its biodegradability and toxicity profiles under various conditions. These studies are crucial for understanding how this compound interacts with ecosystems and ensuring its safe use in industrial and medical applications.
In conclusion, 1,2-dihydro-2-oxo-4-hydroxyquinoline (CAS No. 70254-44-3) is a versatile compound with a wide range of potential applications. Its unique chemical structure and reactivity make it an important molecule in both academic research and industrial development. As new studies continue to uncover its properties and capabilities, this compound is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.
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